N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
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Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have focused on synthesizing novel heterocyclic compounds incorporating the sulfamoyl moiety, aiming to develop new antimicrobial agents. For example, Darwish et al. (2014) synthesized new thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety to evaluate their antimicrobial properties. These compounds showed promising results against various bacterial and fungal strains, highlighting the potential of such chemical structures in antimicrobial drug development (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer and Enzyme Inhibition
Another area of research involves the synthesis of compounds for pharmacological evaluation, particularly as enzyme inhibitors. For instance, Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as inhibitors of the glutaminase enzyme, which plays a critical role in cancer cell metabolism. Some analogs demonstrated similar potency to BPTES with improved solubility, offering a potential pathway for developing new anticancer agents (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Carbonic Anhydrase Inhibitory Action
Research has also extended to the development of sulfonamide inhibitors for carbonic anhydrases, enzymes involved in various pathologies including cancer and glaucoma. Carta et al. (2017) prepared derivatives structurally related to pritelivir, investigating them as inhibitors of several human carbonic anhydrase isoforms. The study found low nanomolar inhibition values, indicating the potential of these compounds as therapeutic agents (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).
Antioxidant Properties
Some synthesized compounds have been evaluated for their antioxidant activity. For example, Talapuru et al. (2014) prepared amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles and tested them for antioxidant activity. One of the derivatives exhibited excellent antioxidant activity, surpassing that of the standard ascorbic acid, suggesting potential for therapeutic applications in oxidative stress-related diseases (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
properties
IUPAC Name |
N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-14-5-3-4-6-16(14)13-26-19-20-11-12-22(19)27(24,25)18-9-7-17(8-10-18)21-15(2)23/h3-10H,11-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULQIDUFJMWTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |
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